molecular formula C8H16ClNO2 B6247361 3-amino-3-cyclobutylbutanoic acid hydrochloride CAS No. 2408970-78-3

3-amino-3-cyclobutylbutanoic acid hydrochloride

Cat. No.: B6247361
CAS No.: 2408970-78-3
M. Wt: 193.7
InChI Key:
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Description

3-amino-3-cyclobutylbutanoic acid hydrochloride is a synthetic organic compound characterized by the presence of an amino group, a cyclobutyl ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-cyclobutylbutanoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Amination: The amino group is introduced via nucleophilic substitution or reductive amination, depending on the starting materials.

    Butanoic Acid Formation: The butanoic acid moiety is often introduced through a series of oxidation and carboxylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions, efficient catalysts for amination, and controlled oxidation processes. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-cyclobutylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols.

Scientific Research Applications

3-amino-3-cyclobutylbutanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-amino-3-cyclobutylbutanoic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the cyclobutyl ring provides steric hindrance, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-cyclopropylbutanoic acid hydrochloride
  • 3-amino-3-cyclopentylbutanoic acid hydrochloride
  • 3-amino-3-cyclohexylbutanoic acid hydrochloride

Uniqueness

Compared to its analogs, 3-amino-3-cyclobutylbutanoic acid hydrochloride is unique due to the specific size and strain of the cyclobutyl ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel chemical entities.

Properties

CAS No.

2408970-78-3

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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